5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
Properties
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S3/c1-5-6-13(19)18-12-8-7-10(20-4)9-11(12)14-15(17(18,2)3)22-23-16(14)21/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDYAGWWZKEIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a notable compound within the family of dithioloquinoline derivatives. This article explores its biological activity, focusing on its potential as a therapeutic agent, particularly in cancer treatment and kinase inhibition.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.54 g/mol. Its unique structure features a butyryl group and a methoxy group attached to a dithioloquinoline core, which contributes to its biological activity.
The primary mechanism of action for this compound involves its ability to inhibit specific protein kinases. Kinases play crucial roles in various signaling pathways related to cell proliferation and survival. By binding to the active sites of kinases such as JAK3 and NPM1-ALK, this compound disrupts these pathways, potentially leading to apoptosis in cancer cells.
Antitumor Activity
Research has demonstrated that derivatives of the dithioloquinoline family exhibit significant antitumor properties. In studies evaluating various compounds:
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2a | JAK3 | 0.36 |
| 2b | JAK3 | 0.38 |
| 2c | JAK3 | 0.41 |
| 2a | NPM1-ALK | 0.54 |
| 2b | NPM1-ALK | 0.25 |
These results indicate that certain derivatives show potent inhibitory effects against key kinases involved in cancer progression .
Chemoprotective Effects
In addition to antitumor activity, compounds in this class have displayed chemoprotective effects. A study highlighted the potential of these compounds to protect against oxidative stress and DNA damage in cellular models . This property is particularly relevant for developing adjunct therapies in cancer treatment.
Antimicrobial Activity
The antimicrobial properties of dithioloquinoline derivatives have also been explored. Some studies reported that these compounds exhibit higher antifungal activity than standard antibiotics like ketoconazole and bifonazole . This suggests that they may serve dual purposes as both anticancer and antimicrobial agents.
Case Studies
Case Study: Inhibition of JAK3 and NPM1-ALK
In a controlled laboratory setting, the efficacy of 5-butyryl-8-methoxy derivatives was evaluated against human cancer cell lines expressing JAK3 and NPM1-ALK. The results indicated that compounds exhibited more than 85% inhibition of these kinases at low micromolar concentrations . This level of inhibition suggests potential for clinical applications in targeted cancer therapies.
Case Study: Antifungal Activity
In another study focusing on antimicrobial properties, several dithioloquinoline derivatives were tested against various fungal strains. The findings revealed that certain compounds displayed superior antifungal activity compared to traditional antifungal medications . This highlights their potential utility beyond oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to other derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Selected Dithioloquinolinethione Derivatives
Structural and Pharmacological Insights
Substituent Effects on Kinase Inhibition: The 8-phenylpiperazinylcarbonothioyl derivative (2a) exhibits potent inhibition of NPM1-ALK (IC50 = 0.54 µM) and JAK3 (IC50 = 0.36 µM), outperforming sorafenib (IC50 = 0.78 µM for JAK3) . In contrast, the 8-morpholinylcarbonothioyl analog (2c) shows stronger activity against cRAF (IC50 = 0.78 µM vs. sorafenib’s 1.95 µM) .
H₂S Release and Antioxidant Capacity: All dithioloquinolinethiones release H₂S, which mitigates oxidative stress and protects mitochondria . The target compound’s butyryl chain may prolong H₂S release compared to smaller substituents (e.g., methoxy in 2i), though experimental validation is needed.
Thermal Stability :
- Derivatives with aromatic substituents (e.g., 2l) exhibit higher melting points (218–219 °C) due to enhanced π-stacking, whereas aliphatic substituents (e.g., butyryl) likely reduce crystallinity, as seen in 2i (m.p. 158–159 °C) .
Comparison with Oltipraz: Oltipraz, a prototypical dithiolethione, shares chemopreventive mechanisms (e.g., glutathione induction) but lacks kinase-inhibitory activity. The target compound’s quinoline scaffold enables dual functionality: H₂S-mediated cytoprotection and kinase targeting .
Key Research Findings
- Kinase Selectivity: Non-selective inhibition (e.g., 2c’s activity against both JAK3 and cRAF) may overcome resistance in multifactorial diseases like cancer .
- Synthetic Feasibility: The target compound’s synthesis likely follows established routes for dithioloquinolinethiones, involving sulfur incorporation and substituent-specific coupling (e.g., butyryl acylation) .
Q & A
Q. How does the compound interact with cellular membranes in in vivo models?
- Methodological Answer :
- Liposome binding assays : Measure partitioning into DPPC membranes using fluorescence quenching techniques .
- Permeability assays : Caco-2 cell monolayers assess intestinal absorption (Papp values >1 × 10⁻⁶ cm/s indicate high permeability) .
- In vivo imaging : Radiolabel the compound with ¹⁴C to track biodistribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
